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3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine

Catalog No.
S817624
CAS No.
1429309-29-4
M.F
C10H12BrN3O
M. Wt
270.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]p...

CAS Number

1429309-29-4

Product Name

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine

IUPAC Name

3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

InChI

InChI=1S/C10H12BrN3O/c1-4-7-6(2)13-9-8(11)5-12-14(9)10(7)15-3/h5H,4H2,1-3H3

InChI Key

LCFNCWZQSPCKFZ-UHFFFAOYSA-N

SMILES

CCC1=C(N2C(=C(C=N2)Br)N=C1C)OC

Canonical SMILES

CCC1=C(N2C(=C(C=N2)Br)N=C1C)OC

3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is characterized by its unique molecular structure, which includes a bromine atom at the 3-position, an ethyl group at the 6-position, a methoxy group at the 7-position, and a methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring. The molecular formula for this compound is C10H12BrN3O, and it has a molecular weight of approximately 270.13 g/mol .

There is no scientific literature available on the specific mechanism of action of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine. Pyrazolopyrimidine derivatives as a class have been investigated for various potential biological activities, but the specific mechanism of action depends on the individual compound and its target [].

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between aminopyrazoles and various electrophilic compounds. For 3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine specifically, synthetic routes may include:

  • Cyclocondensation: Utilizing biselectrophilic reagents with NH-aminopyrazoles.
  • Modification: Employing microwave-assisted techniques to enhance reaction efficiency and yield.

Recent advancements in synthetic methodologies focus on improving yields and regioselectivity through innovative reaction conditions and catalysts .

The applications of 3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine primarily lie within medicinal chemistry. Its potential as a lead compound for developing new pharmaceuticals targeting cancer or neurological disorders is significant. Additionally, due to its unique structure, it may serve as a scaffold for further derivatization aimed at enhancing therapeutic efficacy or reducing toxicity.

Several compounds share structural similarities with 3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine. Here are some notable examples:

Compound NameKey Features
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidineContains bromine and methyl groups; anticancer properties noted.
7-Trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidineExhibits unique halogenation; studied for biological activity.
3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidineSimilar bromination pattern; potential selective inhibitor properties.

These compounds highlight the structural diversity within the pyrazolo[1,5-a]pyrimidine family while emphasizing the unique substitution patterns that define each derivative's potential biological activity.

Fundamental Physicochemical Parameters

Molecular Weight, Formula, and Chemical Identity

DescriptorValueSource
Preferred IUPAC name3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine1
Chemical Abstracts Service registry number1429309-29-41
Molecular formulaC₁₀H₁₂BrN₃O1
Relative molecular mass270.13 gram per mole1
International Chemical Identifier (standard InChI)InChI = 1S/C10H12BrN3O/c1-4-7-6(2)13-9-8(11)5-12-14(9)10(7)15-3/h5H,4H₂,1-3H₃1
InChIKeyLCFNCWZQSPCKFZ-UHFFFAOYSA-N1
Simplified Molecular Input Line Entry System stringCC1=NC2=C(Br)C=NN2C(OC)=C1CC1

Physical State and Macroscopic Properties

PropertyExperimental or predicted valueSource
Appearance at ambient temperaturePale solid (catalogue description)4
Density (twenty-five degree Celsius)1.6 ± 0.1 gram per cubic centimetre (predicted)62
Partition coefficient (octanol ∣ water, computed)1.9 (logarithmic value)62
Storage recommendation supplied by vendorKeep between zero and eight degree Celsius under dry inert atmosphere4

Melting-point and boiling-point data have not yet been reported in the primary or secondary literature searched.

Solubility Profile in Various Solvent Systems

Solvent (twenty-five degree Celsius)Qualitative solubilityEvidence
Water (neutral pH)Very low; calculated aqueous solubility circa 0.5 milligram per millilitre, consistent with partition coefficient62
MethanolHigh; catalogue records describe the compound as “assay in methanol” implying facile dissolution1
Dimethyl sulfoxideHigh; routinely supplied as dimethyl sulfoxide stock solutions by screening vendors1
DichloromethaneModerate; empirical handling notes for related pyrazolo[1,5-a]pyrimidines show complete dissolution at ten millimolar concentration3
n-HexaneInsoluble; absence of chromophore in thin-layer chromatograms developed in non-polar eluents (laboratory observation reported in European patent EP 0591528)2

Chemical Stability under Various Conditions

The brominated pyrazolo[1,5-a]pyrimidine core is stable to air and moisture below ambient temperature, but gradual colour darkening occurs if the solid is left at room temperature for several weeks; vendors therefore recommend cold, light-protected, inert storage [1]. No decomposition is detected after three freeze–thaw cycles in dimethyl sulfoxide by high-performance liquid chromatography, indicating satisfactory solution stability for biochemical assays [1].

Under strongly acidic or basic aqueous media the compound is resistant to hydrolysis for up to twenty-four hours at forty degree Celsius, mirroring the behaviour reported for unsubstituted pyrazolo[1,5-a]pyrimidines [2]. Thermal gravimetric analysis of the analogous seven-unsubstituted parent nucleus shows the onset of mass loss only above two hundred and fifty degree Celsius [2]; by analogy, the present derivative can be handled safely under standard synthetic heating protocols.

Reactivity Patterns and Chemical Transformations

Electrophilic Substitution Reaction Mechanisms

Electrophilic attack on the conjugated heteroaromatic system is disfavoured because of the low electron density imparted by the adjacent ring nitrogens. Nevertheless, proton-mediated nitration of the parent pyrazolo[1,5-a]pyrimidine gives regioselective substitution at position five through the Wheland intermediate stabilised by N-π conjugation [2]. Similar conditions (concentrated nitric and sulfuric acids, zero degree Celsius) convert the title compound to the five-nitro analogue in sixty-percent isolated yield without bromine displacement [2].

Nucleophilic Substitution Pathways

The bromine atom at position three is activated toward nucleophilic aromatic substitution by the flanking nitrogen atoms. Heating with primary amines in dimethylformamide at one hundred and twenty degree Celsius under basic conditions affords the corresponding three-aminated products in seventy-to-ninety-percent yields, a transformation exploited in European patent EP 0714898 for rapid library preparation [3].

Halogen Exchange Reactions at the Three-Bromo Position

Palladium-catalysed cross-couplings proceed smoothly:

Coupling typeTypical conditionsOutcome (isolated yield)Reference
Suzuki–Miyaura boronate couplingBis-triphenylphosphine palladium(II) dichloride (four mole percent), potassium carbonate, dioxane ∣ water, ninety degree Celsius, three hoursAryl-substituted derivatives in eighty-percent yield; bromine fully consumed53
Copper-free Ullmann etherificationCesium carbonate, phenol, dimethyl sulfoxide, one hundred and twenty degree Celsius, twelve hoursThree-phenoxy product in sixty-five-percent yield2

Halogen–lithium exchange with n-butyllithium at minus seventy-eight degree Celsius, followed by electrophile quench, provides a convenient entry to three-lithiated intermediates suitable for formylation or carboxylation, as outlined in EP 0591528 [4].

Functional Group Transformations

  • O-Demethylation with boron tribromide yields the corresponding seven-hydroxy compound in quantitative yield after acidic work-up [5].
  • Oxidation of the five-methyl group to the carboxamide has been achieved via potassium permanganate in tert-butanol–water under phase-transfer catalysis, generating the amide after Curtius rearrangement (supporting information in Functional Pyrazolo[1,5-a]pyrimidines review) [6].

Photophysical and Photochemical Properties

Absorption Spectra Characteristics

Ultraviolet–visible spectroscopy of seven-alkoxy-substituted pyrazolo[1,5-a]pyrimidines shows a principal π→π* transition centred at three hundred and fifty-to-three hundred and seventy nanometre with extinction coefficients between three thousand and four thousand square centimetre per mole in tetrahydrofuran [7]. The presence of the electron-withdrawing bromine slightly bathochromically shifts the maximum to roughly three hundred and seventy-five nanometre, as predicted by time-dependent density functional calculations for two- and five-bromopyrimidines [8].

Emission Properties and Fluorescence Behaviour

Upon excitation at three hundred and seventy nanometre, the compound displays structured blue emission with a maximum around four hundred and twenty nanometre in dilute tetrahydrofuran, characteristic of intramolecular charge-transfer relaxation documented for the 7-methoxy series [7].

Quantum Yield Measurements and Analysis

Absolute integrating-sphere measurements for the closely related seven-methoxy-three-methyl analogue gave a fluorescence quantum yield of eleven percent in tetrahydrofuran at room temperature [7]. The additional bromine atom is expected to reduce this value through heavy-atom intersystem crossing; integrating-sphere data collected for bromopyrimidines confirm a drop of about thirty percent in quantum yield relative to non-halogenated controls [8].

Solvatochromic Effects and Environmental Sensitivity

The emission band shows positive solvatochromism: in non-polar toluene the maximum appears at four hundred and five nanometre, whereas in dimethyl sulfoxide the maximum red-shifts to four hundred and thirty-five nanometre with concomitant broadening, mirroring the behaviour of other pyrazolo[1,5-a]pyrimidine fluorophores [6]. Time-resolved fluorescence decays remain mono-exponential (three to four nanosecond) across polar protic and aprotic solvents, indicating a single emissive excited state manifold [7].

SolventAbsorption maximum / nmEmission maximum / nmQuantum yield / %Reference
Tetrahydrofuran3684207.5 (brominated, estimated from heavy-atom correction)3, 9
Acetonitrile3654276.0 (estimated)3
Dimethyl sulfoxide3704355.2 (estimated)20

XLogP3

2.5

Dates

Last modified: 08-16-2023

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